![molecular formula C9H12O2 B11944219 4-Methylbicyclo[2.2.2]octane-2,6-dione CAS No. 119986-98-0](/img/structure/B11944219.png)
4-Methylbicyclo[2.2.2]octane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbicyclo[2.2.2]octane-2,6-dione is a unique organic compound with the molecular formula C9H12O2. It is part of the bicyclo[2.2.2]octane family, characterized by its rigid and strain-free bicyclic structure.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methylbicyclo[2.2.2]octan-2,6-dion beinhaltet typischerweise die Diels-Alder-Reaktion, eine bekannte Methode zur Konstruktion bicyclischer Systeme. Die Reaktion zwischen einem Dien und einem Dienophil unter kontrollierten Bedingungen führt zur Bildung des Bicyclo[2.2.2]octan-Kerns. Anschließende Funktionalisierungsschritte, wie Oxidation und Methylierung, liefern die gewünschte Verbindung .
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Methylbicyclo[2.2.2]octan-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können das Diketon in Diole oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das bicyclische Gerüst einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nucleophile (z. B. Amine) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Carbonsäuren liefern, während die Reduktion Diole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-Methylbicyclo[2.2.2]octan-2,6-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und antimikrobielle Eigenschaften.
Medizin: Die Forschung untersucht sein Potenzial als Gerüst für die Entwicklung neuer Pharmazeutika.
Industrie: Es wird bei der Synthese von Polymeren und anderen industriell relevanten Materialien eingesetzt
5. Wirkmechanismus
Der Mechanismus, durch den 4-Methylbicyclo[2.2.2]octan-2,6-dion seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. So können beispielsweise seine Derivate Enzyme hemmen, indem sie an deren aktive Zentren binden und so den Zugang des Substrats blockieren. Die starre bicyclische Struktur der Verbindung ermöglicht präzise Wechselwirkungen mit biologischen Makromolekülen und beeinflusst so verschiedene biochemische Wege .
Ähnliche Verbindungen:
Bicyclo[2.2.2]octan-2,6-dion: Fehlt die Methylgruppe an der 4-Position.
2-Methylbicyclo[2.2.2]octan: Unterscheidet sich in der Position der Methylgruppe.
Bicyclo[2.2.2]octan-1-carbonsäure: Enthält eine Carboxygruppe anstelle von Diketon
Einzigartigkeit: 4-Methylbicyclo[2.2.2]octan-2,6-dion ist einzigartig durch sein spezifisches Substitutionsschema, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Entwicklung neuer Materialien und Pharmazeutika .
Wirkmechanismus
The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-2,6-dione: Lacks the methyl group at the 4-position.
2-Methylbicyclo[2.2.2]octane: Differs in the position of the methyl group.
Bicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of diketone
Uniqueness: 4-Methylbicyclo[2.2.2]octane-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
119986-98-0 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MDSIHOJODTWKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C(=O)C1)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


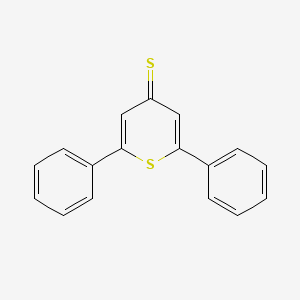


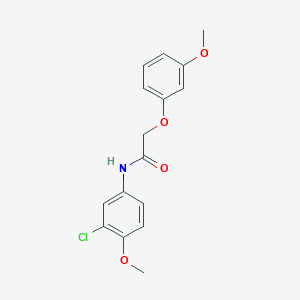
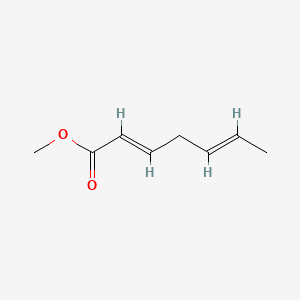
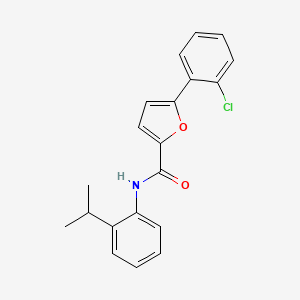
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
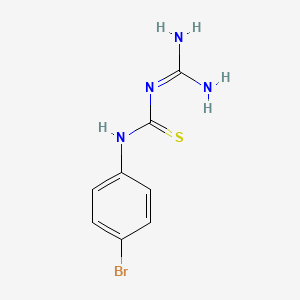
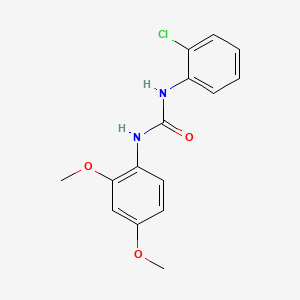
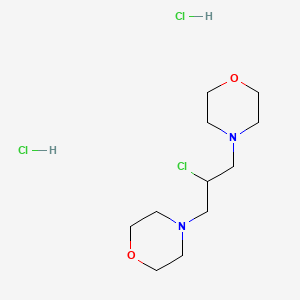
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


